molecular formula C6H10ClN3O2 B12819451 ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride

ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride

Cat. No.: B12819451
M. Wt: 191.61 g/mol
InChI Key: MBGYGVGZWLKRDQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes cyclization to produce the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts such as erbium triflate to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride can be compared with other imidazole derivatives, such as:

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

ethyl 2-amino-1H-imidazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-11-5(10)4-3-8-6(7)9-4;/h3H,2H2,1H3,(H3,7,8,9);1H

InChI Key

MBGYGVGZWLKRDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)N.Cl

Origin of Product

United States

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